molecular formula C11H8O3 B3040318 2-Acetylbenzofuran-5-carboxaldehyde CAS No. 186093-93-6

2-Acetylbenzofuran-5-carboxaldehyde

Cat. No.: B3040318
CAS No.: 186093-93-6
M. Wt: 188.18 g/mol
InChI Key: IVPHTFKECPKYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylbenzofuran-5-carboxaldehyde is a chemical compound that belongs to the benzofuran family. The compound has a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol .

Biochemical Analysis

Biochemical Properties

2-Acetylbenzofuran-5-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran compounds, including this compound, have demonstrated anti-tumor activity by inducing apoptosis in cancer cells . This compound can also modulate oxidative stress responses, thereby protecting cells from oxidative damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are key enzymes involved in neurodegenerative diseases . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, exhibit stable biological activity over extended periods . The degradation products of this compound may also have biological effects, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-tumor and anti-oxidative activities. At higher doses, it may cause toxic or adverse effects. For instance, high doses of benzofuran derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, benzofuran derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This compound can also affect the levels of key metabolites involved in energy production and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, benzofuran derivatives have been shown to localize in the mitochondria, where they can modulate mitochondrial function and oxidative stress responses . The subcellular localization of this compound can therefore influence its therapeutic efficacy and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the fundamental methods for preparing 2-acetylbenzofuran derivatives is through Friedel-Crafts acetylation. This involves the acetylation of benzofuran using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for 2-acetylbenzofuran-5-carboxaldehyde often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzofuran-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-acetylbenzofuran-5-carboxaldehyde include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-acetyl-1-benzofuran-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7(13)11-5-9-4-8(6-12)2-3-10(9)14-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPHTFKECPKYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

About 5.0 g (1.0 equivalent) of 5-formylsalicylaldehyde was dissolved in about 15 ml of ethanol, and about 3.25 g (about 1.05 equivalents) of monochloroacetone was added thereto. Then, about 8.7 ml (about 1.50 equivalents) of diisopropylethylamine was added thereto at room temperature. The mixture was heated while being stirred for about 5 hours, and maintaining the reaction temperature at about 60° C. to 70° C. After confirming the completion of the reaction by TLC, the mixture was allowed to cool down. The produced solid matter was separated by filtering, and washed with ethanol. Then, the solid matter was recrystallized from ethanol so as to obtain about 5.8 g of the target 5-formyl-2-acetylbenzo[b]furan in the form of white crystal (yield: about 92.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
8.7 mL
Type
reactant
Reaction Step Three
Yield
92.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylbenzofuran-5-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2-Acetylbenzofuran-5-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
2-Acetylbenzofuran-5-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
2-Acetylbenzofuran-5-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
2-Acetylbenzofuran-5-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
2-Acetylbenzofuran-5-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.